molecular formula C19H25F6N3O2S B14780403 (R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide

(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide

Cat. No.: B14780403
M. Wt: 473.5 g/mol
InChI Key: WMIJNZVQFOPOBW-YNVQAWDMSA-N
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Description

®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including urea, sulfinamide, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the urea linkage, introduction of the trifluoromethyl groups, and the final sulfinamide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfone under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to amine groups using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group results in the formation of sulfone, while reduction of the urea linkage yields amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl groups enhance its lipophilicity, making it useful in studying membrane interactions and protein-ligand binding.

Medicine

In medicine, ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the urea and sulfinamide groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((1R,2R)-2-(3-(3,5-DICHLOROPHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE
  • ®-N-((1R,2R)-2-(3-(3,5-DIMETHYLPHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE

Uniqueness

Compared to similar compounds, ®-N-((1R,2R)-2-(3-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)UREIDO)CYCLOHEXYL)-2-METHYLPROPANE-2-SULFINAMIDE is unique due to the presence of trifluoromethyl groups. These groups significantly enhance its lipophilicity and binding affinity, making it more effective in various applications. Additionally, the combination of urea and sulfinamide groups provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C19H25F6N3O2S

Molecular Weight

473.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(R)-tert-butylsulfinyl]amino]cyclohexyl]urea

InChI

InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)/t14?,15?,31-/m1/s1

InChI Key

WMIJNZVQFOPOBW-YNVQAWDMSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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